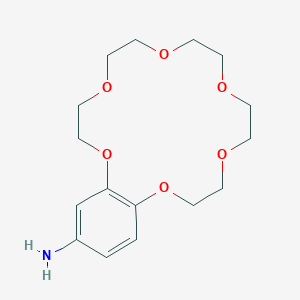

4'-Aminobenzo-18-crown-6

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

IUPAC Name |

2,5,8,11,14,17-hexaoxabicyclo[16.4.0]docosa-1(18),19,21-trien-20-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25NO6/c17-14-1-2-15-16(13-14)23-12-10-21-8-6-19-4-3-18-5-7-20-9-11-22-15/h1-2,13H,3-12,17H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZXYILUXRGTFGD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCOCCOC2=C(C=CC(=C2)N)OCCOCCO1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80942732 | |

| Record name | 2,3,5,6,8,9,11,12,14,15-Decahydro-1,4,7,10,13,16-benzohexaoxacyclooctadecin-18-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80942732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

327.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

205504-06-9, 68941-06-0 | |

| Record name | 2,3,5,6,8,9,11,12,14,15-Decahydro-1,4,7,10,13,16-benzohexaoxacyclooctadecin-18-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80942732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4'-Aminobenzo-18-crown-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4'-Aminobenzo-18-crown-6: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and experimental protocols related to 4'-Aminobenzo-18-crown-6. This macrocyclic polyether is a subject of significant interest in various scientific fields, including supramolecular chemistry, analytical chemistry, and pharmaceutical sciences, primarily due to its selective cation-binding capabilities.

Chemical Structure and Properties

This compound is a derivative of the well-known crown ether, 18-crown-6 (B118740), with an amino group substituted on the benzene (B151609) ring. This structural modification allows for further functionalization, making it a versatile building block in the synthesis of more complex molecules.

The core structure consists of an 18-membered ring containing six oxygen atoms, which creates a hydrophilic cavity capable of encapsulating specific cations. The benzo group fused to the crown ether ring provides rigidity to the structure.

Table 1: General and Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | 2,5,8,11,14,17-hexaoxabicyclo[16.4.0]docosa-1(18),19,21-trien-20-amine | --INVALID-LINK--[1] |

| Synonyms | (Benzo-18-crown-6)-4'-ylamine | --INVALID-LINK--[2] |

| CAS Number | 68941-06-0 | --INVALID-LINK--[2] |

| Molecular Formula | C₁₆H₂₅NO₆ | --INVALID-LINK--[1] |

| Molecular Weight | 327.37 g/mol | --INVALID-LINK--[1] |

| Appearance | White to beige to brown powder | --INVALID-LINK--[2] |

| Melting Point | 53-56 °C | --INVALID-LINK-- |

| Purity | ≥ 97% (GC) | --INVALID-LINK--[2] |

Table 2: Spectroscopic Data of this compound

| Spectroscopic Technique | Peak Information | Source |

| ¹H NMR | Spectra available | --INVALID-LINK--[1], --INVALID-LINK--[3] |

| ¹³C NMR | Spectra available | --INVALID-LINK--[1] |

| FT-IR | Spectra available | --INVALID-LINK--[1], --INVALID-LINK--[3] |

Note: Specific peak assignments and chemical shifts can be found in the referenced sources.

Experimental Protocols

The synthesis of this compound is typically achieved through a two-step process starting from benzo-18-crown-6. The general workflow is outlined below.

Synthesis of 4'-Nitrobenzo-18-crown-6 (Intermediate)

Materials:

-

Benzo-18-crown-6

-

Glacial acetic acid

-

Concentrated nitric acid (70%)

Procedure:

-

Dissolve Benzo-18-crown-6 in glacial acetic acid with gentle warming.

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add concentrated nitric acid dropwise to the stirred solution, maintaining the temperature below 10 °C.

-

After the addition is complete, continue stirring at room temperature for 2-3 hours.

-

Pour the reaction mixture into ice-water.

-

Collect the precipitated yellow solid by filtration, wash with water until the filtrate is neutral, and then wash with a small amount of cold ethanol (B145695).

-

Dry the crude 4'-Nitrobenzo-18-crown-6 in a vacuum oven. The product can be further purified by recrystallization from ethanol.

Synthesis of this compound

Materials:

-

4'-Nitrobenzo-18-crown-6

-

Ethanol or Methanol (B129727)

-

Palladium on charcoal (10% Pd/C) or Tin(II) chloride (SnCl₂) and concentrated hydrochloric acid (HCl)

-

Hydrazine (B178648) hydrate (B1144303) (if using catalytic hydrogenation)

Procedure (Catalytic Hydrogenation):

-

Dissolve 4'-Nitrobenzo-18-crown-6 in ethanol or methanol in a hydrogenation flask.

-

Add a catalytic amount of 10% Pd/C to the solution.

-

If using hydrazine hydrate, add it dropwise to the reaction mixture at room temperature.

-

Alternatively, place the flask under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature until the reaction is complete (monitored by TLC).

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Evaporate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude this compound by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica (B1680970) gel.

Characterization

The synthesized this compound should be characterized to confirm its identity and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Acquire the spectrum in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The spectrum should show characteristic peaks for the aromatic protons, the protons of the crown ether ring, and the amino group protons.

-

¹³C NMR: Acquire the spectrum to identify the number of unique carbon environments in the molecule.

Fourier-Transform Infrared (FT-IR) Spectroscopy:

-

Record the IR spectrum (e.g., using KBr pellet method). Look for characteristic absorption bands for the N-H stretching of the amino group, C-H stretching of the aromatic and aliphatic parts, C=C stretching of the benzene ring, and the prominent C-O-C stretching of the ether linkages.

Mechanism of Action and Applications

The primary mechanism of action for this compound revolves around its ability to selectively bind cations within its macrocyclic cavity. This "host-guest" interaction is driven by ion-dipole forces between the cation and the oxygen atoms of the crown ether.

The selectivity for certain cations is determined by the relative sizes of the cation and the crown ether's cavity. 18-crown-6 derivatives, including the aminobenzo variant, show a high affinity for the potassium ion (K⁺), as its ionic radius is a near-perfect fit for the cavity. This selective binding is the basis for many of its applications.

Applications

-

Ion-Selective Electrodes: The high selectivity for specific cations, particularly K⁺, makes this compound an excellent ionophore for the fabrication of ion-selective electrodes used in analytical chemistry for the determination of ion concentrations in various samples.[2]

-

Drug Delivery Systems: By forming complexes with drug molecules that contain suitable cationic moieties, this crown ether can enhance their solubility in less polar environments and potentially improve their bioavailability and transport across biological membranes.[2]

-

Organic Synthesis: It can act as a phase-transfer catalyst by encapsulating inorganic cations, thereby increasing the reactivity of the accompanying anion in organic solvents.[2]

-

Chemical Sensors: The amino group provides a convenient handle for immobilizing the crown ether onto sensor surfaces, enabling the development of chemical sensors for the detection of specific metal ions.

Conclusion

This compound is a valuable and versatile molecule with a unique combination of a cation-selective macrocyclic core and a functionalizable aromatic amine. Its well-defined chemical properties and structure, coupled with established synthetic routes, make it a key component in the development of advanced materials for applications in sensing, separation, and drug delivery. This guide provides the foundational technical information for researchers and professionals to effectively utilize this compound in their respective fields.

References

Synthesis and Purification of 4'-Aminobenzo-18-crown-6: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of 4'-Aminobenzo-18-crown-6, a key intermediate in the development of specialized crown ethers for various applications, including ion-selective sensors and drug delivery systems. This document outlines detailed experimental protocols, summarizes quantitative data, and provides visual representations of the synthesis and purification workflows.

Overview of the Synthetic Pathway

The synthesis of this compound is a two-step process that begins with the nitration of commercially available dibenzo-18-crown-6 (B77160). The resulting 4'-Nitrobenzo-18-crown-6 is then reduced to the target amine, this compound.

Caption: Synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 4'-Nitrobenzo-18-crown-6

This procedure details the nitration of dibenzo-18-crown-6 to yield 4'-Nitrobenzo-18-crown-6.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| Dibenzo-18-crown-6 | 360.41 | 5.0 g | 0.0139 |

| Acetonitrile (B52724) | 41.05 | 30 mL | - |

| Nitric Acid (65%) | 63.01 | 10 mL | ~0.15 |

Procedure:

-

Suspend 5.0 g of dibenzo-18-crown-6 in 30 mL of warm acetonitrile (approximately 50°C) in a round-bottom flask equipped with a magnetic stirrer.

-

Slowly add 10 mL of 65% nitric acid to the suspension under continuous stirring.

-

Maintain the reaction at room temperature for 2 hours to ensure completion.

-

Upon completion, add ice to the reaction mixture and allow it to stand until the ice begins to melt.

-

Filter the resulting precipitate using a Buchner funnel.

-

Wash the collected solid with cold water.

-

Allow the product, 4'-Nitrobenzo-18-crown-6, to air dry. The yield is nearly quantitative[1].

Purification of 4'-Nitrobenzo-18-crown-6:

The crude 4'-Nitrobenzo-18-crown-6 can be purified by recrystallization to separate isomeric byproducts[1].

Characterization Data for 4'-Nitrobenzo-18-crown-6:

| Property | Value |

| Molecular Formula | C₁₆H₂₃NO₈ |

| Molecular Weight | 357.36 g/mol |

| Appearance | Light orange to yellow solid |

| Melting Point | 83 - 87 °C |

| ¹H NMR (500 MHz, DMSO-d₆) | δ 7.89 (dd, 2H), 7.72 (d, 2H), 7.16 (d, 2H), 4.23–4.20 (m, 8H), 3.91–3.83 (m, 8H) ppm[1] |

| ¹H NMR (500 MHz, CDCl₃) | δ 7.88 (dd, 2H), 7.71 (d, 2H), 6.86 (d, 2H), 4.25–4.22 (m, 8H), 4.04–4.01 (m, 8H) ppm[1] |

| FTIR | Characteristic peaks for nitro group and ether linkages[2] |

Step 2: Synthesis of this compound

This procedure describes the reduction of 4'-Nitrobenzo-18-crown-6 to the final product, this compound.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 4'-Nitrobenzo-18-crown-6 | 357.36 | 2.0 g | 0.0056 |

| Dimethylformamide (DMF) | 73.09 | 40 mL | - |

| Raney Nickel | - | 2.0 g | - |

| Hydrazine Hydrate | 50.06 | 3.5 mL | ~0.072 |

Procedure:

-

Dissolve 2.0 g of 4'-Nitrobenzo-18-crown-6 in 40 mL of dimethylformamide (DMF) in a round-bottom flask at 100°C.

-

Carefully add 2.0 g of Raney Nickel to the solution under stirring.

-

Add 3.5 mL of hydrazine hydrate dropwise to the reaction mixture at approximately 70°C.

-

After the addition is complete, filter the hot solution to remove the Raney Nickel catalyst.

-

Add water to the filtrate and extract the product several times with dichloromethane (B109758) (DCM).

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude this compound. The reported yield for this type of reduction is around 90%[1].

Purification of this compound

The crude this compound can be purified by column chromatography.

Caption: Purification workflow for this compound.

Column Chromatography Protocol:

-

Prepare a silica gel column.

-

Dissolve the crude this compound in a minimal amount of dichloromethane.

-

Adsorb the dissolved product onto a small amount of silica gel.

-

Load the silica-adsorbed product onto the column.

-

Elute the column with a mixture of dichloromethane and methanol (B129727) (e.g., a 9:1 v/v ratio)[1].

-

Collect the fractions containing the desired product (monitor by TLC).

-

Combine the pure fractions and evaporate the solvent under reduced pressure to yield the purified this compound.

Characterization Data for this compound

| Property | Value |

| Molecular Formula | C₁₆H₂₅NO₆ |

| Molecular Weight | 327.37 g/mol [3] |

| Appearance | Brown solid |

| Melting Point | 53-56 °C |

| ¹H NMR (500 MHz, DMSO-d₆) | δ 6.62 (d, 2H), 6.24–6.23 (m, 2H), 6.07–6.04 (m, 2H), 4.66 (s, 4H, NH₂), 3.97–3.90 (m, 8H), 3.82–3.75 (m, 8H) ppm[1] |

| ¹³C NMR (125 MHz, DMSO-d₆) | δ 149.24, 149.14, 143.47, 143.39, 139.20, 139.12, 115.82, 115.63, 105.40, 105.35, 100.84, 100.75, 69.40, 69.24, 69.22, 69.20, 69.13, 69.03, 67.74, 67.64 ppm[1] |

| FTIR | Characteristic peaks for amine group and ether linkages[2][3] |

References

Spectroscopic Characterization of 4'-Aminobenzo-18-crown-6: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization of 4'-Aminobenzo-18-crown-6, a key intermediate in the synthesis of more complex molecules for applications in ion sensing, phase transfer catalysis, and supramolecular chemistry. This document details the expected spectroscopic data and provides in-depth experimental protocols for the techniques used in its characterization.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound, compiled from various sources and spectral analyses.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~6.5-6.8 | m | 3H | Ar-H |

| ~4.0-4.2 | m | 4H | ArO-CH₂ -CH₂-O |

| ~3.8-4.0 | m | 4H | ArO-CH₂-CH₂ -O |

| ~3.6-3.8 | m | 8H | -O-CH₂ -CH₂ -O- (crown ether core) |

| ~3.5 (broad s) | s | 2H | -NH₂ |

Note: Spectra are typically recorded in CDCl₃ or DMSO-d₆. Chemical shifts can vary slightly depending on the solvent and concentration.

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| ~148.0 | C -O (aromatic) |

| ~142.0 | C -NH₂ (aromatic) |

| ~115-120 | Ar-C H |

| ~105-110 | Ar-C H |

| ~70.0-71.0 | -O-C H₂-C H₂-O- (crown ether core) |

| ~68.0-69.0 | ArO-C H₂- |

Note: Assignments are based on typical chemical shifts for analogous structures.

Table 3: FTIR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| 3450-3300 | Medium, Sharp (doublet) | N-H stretch (primary amine) |

| 3050-3000 | Medium | Aromatic C-H stretch |

| 2950-2850 | Strong | Aliphatic C-H stretch |

| 1620-1580 | Strong | N-H bend (scissoring) |

| 1520-1480 | Strong | Aromatic C=C stretch |

| 1250-1200 | Strong | Aryl-O stretch (asymmetric) |

| 1150-1050 | Strong | C-O-C stretch (ether) |

Table 4: UV-Vis and Mass Spectrometry Data

| Technique | Parameter | Value |

| UV-Vis Spectroscopy | λmax (in DMSO:water) | ~295 nm |

| Mass Spectrometry | Molecular Weight (C₁₆H₂₅NO₆) | 327.37 g/mol |

| [M+H]⁺ (Calculated) | 328.1755 | |

| [M+Na]⁺ (Calculated) | 350.1574 | |

| [M+K]⁺ (Calculated) | 366.1313 |

Note: The UV-Vis absorption maximum may shift depending on the solvent. Mass spectrometry data reflects the expected molecular ions in high-resolution mass spectrometry (HRMS) with electrospray ionization (ESI).

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton and carbon framework of the molecule.

Instrumentation: 400 MHz (or higher) NMR Spectrometer.

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound for ¹H NMR (20-50 mg for ¹³C NMR) into a clean, dry vial.

-

Add approximately 0.7 mL of deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied.

-

Filter the solution through a pipette with a cotton or glass wool plug into a clean 5 mm NMR tube.

-

Cap the NMR tube securely.

¹H NMR Acquisition Parameters:

-

Pulse Program: Standard single-pulse sequence (e.g., 'zg30' on Bruker instruments).

-

Solvent: CDCl₃ or DMSO-d₆.

-

Temperature: 298 K.

-

Number of Scans: 16-64 (signal-to-noise dependent).

-

Relaxation Delay (d1): 1-2 seconds.

-

Acquisition Time: 3-4 seconds.

-

Spectral Width: -2 to 12 ppm.

-

Referencing: Tetramethylsilane (TMS) at 0.00 ppm.

¹³C NMR Acquisition Parameters:

-

Pulse Program: Proton-decoupled single-pulse sequence (e.g., 'zgpg30' on Bruker instruments).

-

Solvent: CDCl₃ or DMSO-d₆.

-

Temperature: 298 K.

-

Number of Scans: 1024 or more, depending on concentration.

-

Relaxation Delay (d1): 2-5 seconds.

-

Acquisition Time: 1-2 seconds.

-

Spectral Width: 0 to 200 ppm.

-

Referencing: Solvent peak (e.g., CDCl₃ at 77.16 ppm).

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: FTIR Spectrometer with a DTGS or MCT detector.

Sample Preparation (KBr Pellet Method):

-

Thoroughly dry spectroscopy-grade potassium bromide (KBr) in an oven at ~110°C for at least 2 hours and cool in a desiccator.

-

Grind 1-2 mg of this compound into a fine powder using an agate mortar and pestle.

-

Add approximately 100-200 mg of the dried KBr to the mortar and gently but thoroughly mix with the sample.

-

Transfer the mixture to a pellet press die.

-

Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

-

Carefully remove the pellet from the die and place it in the spectrometer's sample holder.

FTIR Acquisition Parameters:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

Background: A background spectrum of the empty sample compartment or a pure KBr pellet should be collected prior to sample analysis.

-

Mode: Transmittance or Absorbance.

UV-Visible (UV-Vis) Spectroscopy

Objective: To determine the electronic absorption properties of the molecule, particularly of the aromatic system.

Instrumentation: Double-beam UV-Vis Spectrophotometer.

Sample Preparation:

-

Prepare a stock solution of this compound in a UV-grade solvent (e.g., methanol (B129727), ethanol, or a DMSO/water mixture) of a known concentration (e.g., 1 mg/mL).

-

Dilute the stock solution to a concentration that gives an absorbance reading between 0.1 and 1.0 at the λmax (typically in the µM range).

-

Prepare a blank solution using the same solvent.

UV-Vis Acquisition Parameters:

-

Scan Range: 200-800 nm.

-

Scan Speed: Medium.

-

Cuvette: 1 cm path length quartz cuvette.

-

Baseline Correction: Perform a baseline correction with the cuvette filled with the blank solvent.

-

Analysis: Record the absorbance spectrum and identify the wavelength of maximum absorbance (λmax).

Mass Spectrometry (MS)

Objective: To confirm the molecular weight and obtain information about the elemental composition.

Instrumentation: High-Resolution Mass Spectrometer (e.g., Q-TOF, Orbitrap) with an Electrospray Ionization (ESI) source.

Sample Preparation:

-

Prepare a dilute solution of the sample (approximately 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile.

-

A small amount of an acid (e.g., formic acid) may be added to promote protonation ([M+H]⁺).

ESI-MS Acquisition Parameters:

-

Ionization Mode: Positive ion mode is typical for this compound to observe [M+H]⁺, [M+Na]⁺, and [M+K]⁺ adducts.

-

Capillary Voltage: 3-4 kV.

-

Nebulizing Gas (N₂): Flow rate adjusted to obtain a stable spray.

-

Drying Gas (N₂): Temperature and flow rate optimized to desolvate the ions.

-

Mass Range: m/z 100-1000.

-

Data Analysis: Determine the accurate mass of the molecular ion and compare it with the calculated exact mass.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of this compound.

Caption: Experimental workflow for the synthesis and spectroscopic characterization.

Cation Binding Affinity of 4'-Aminobenzo-18-crown-6: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the cation binding affinity of 4'-Aminobenzo-18-crown-6, a functionalized macrocyclic polyether. This document summarizes available quantitative and qualitative binding data, details relevant experimental methodologies, and presents logical workflows for assessing cation interactions. Given the scarcity of comprehensive quantitative data for this compound, this guide also includes comparative data for the parent compounds, 18-crown-6 (B118740) and Benzo-18-crown-6, to provide context and inferential insights into its binding characteristics.

Introduction to this compound and its Cation Binding Properties

This compound is a derivative of the well-known 18-crown-6 ether, featuring a benzene (B151609) ring and an amino group attached to the macrocyclic structure. The 18-crown-6 cavity, with its six oxygen atoms, is ideally sized for the complexation of the potassium (K⁺) ion, a principle that underpins its high affinity for this particular cation. The presence of the benzo group introduces rigidity to the crown ether structure, while the amino group can modulate the electronic properties of the aromatic ring and potentially participate in further interactions.

This compound is utilized as a selective ionophore in ion-selective electrodes, particularly for the detection of ammonium (B1175870) and potassium ions due to its high binding affinity for these cations.[1] Its structure facilitates integration into membrane matrices, enhancing sensor selectivity and sensitivity.[1] It also serves as a building block in the synthesis of more complex functionalized crown ether derivatives for applications in catalysis and ion transport research.[1]

Quantitative Cation Binding Data

Due to the limited availability of specific quantitative binding data for this compound, this section presents a comparative summary of the stability constants (log K) for the parent compounds, 18-crown-6 and Benzo-18-crown-6. This data provides a valuable reference for predicting the likely binding affinities and selectivity of the amino-substituted analogue. The electron-withdrawing nature of the benzo group in Benzo-18-crown-6 generally leads to lower stability constants compared to the more flexible and electron-rich 18-crown-6. The addition of an amino group, a mildly activating group, on the benzene ring is expected to slightly enhance the electron density of the aromatic system, which could subtly influence the binding affinities compared to Benzo-18-crown-6.

Table 1: Stability Constants (log K) for 1:1 Complexes of 18-Crown-6 and Benzo-18-crown-6 with Various Cations in Methanol at 25°C

| Cation | Ionic Radius (Å) | 18-Crown-6 (log K) | Benzo-18-crown-6 (log K) |

| Li⁺ | 0.76 | 4.30 | 2.70 |

| Na⁺ | 1.02 | 4.32 | 4.08 |

| K⁺ | 1.38 | 6.05 | 5.00 |

| Rb⁺ | 1.52 | 5.35 | 4.65 |

| Cs⁺ | 1.67 | 4.63 | 3.85 |

| NH₄⁺ | 1.48 | 4.14 | - |

| Mg²⁺ | 0.72 | 1.30 | - |

| Ca²⁺ | 1.00 | 3.90 | 3.60 |

| Sr²⁺ | 1.18 | 5.36 | 4.30 |

| Ba²⁺ | 1.35 | 5.95 | 4.30 |

| Pb²⁺ | 1.19 | 5.10 | 4.29 |

Note: Data compiled from various sources. The absence of a value indicates that reliable data was not found in the surveyed literature under these specific conditions.

Experimental Protocols for Determining Cation Binding Affinity

Several well-established experimental techniques are employed to quantify the binding affinity between crown ethers and cations. The choice of method often depends on the specific properties of the crown ether and the cation, as well as the desired thermodynamic parameters.

Potentiometric Titration

Potentiometric titration using ion-selective electrodes (ISEs) is a highly accurate method for determining stability constants.

Methodology:

-

Electrode System: An ion-selective electrode responsive to the cation of interest and a suitable reference electrode (e.g., Ag/AgCl) are used.

-

Titration Setup: A solution of the cation with a known concentration is placed in a thermostated cell. The crown ether solution is added incrementally using a precise burette.

-

Data Acquisition: The potential difference between the ISE and the reference electrode is measured after each addition of the crown ether solution, once the potential has stabilized.

-

Data Analysis: The stability constant (K) is calculated by fitting the titration curve (potential vs. volume of titrant) to a suitable binding model (e.g., 1:1 complexation) using specialized software. The software refines the stability constant to minimize the difference between the experimental and calculated potentials.

UV-Vis Spectrophotometric Titration

This method is applicable when the complexation of the crown ether with a cation leads to a change in the UV-Vis absorption spectrum of the crown ether.

Methodology:

-

Solution Preparation: A solution of the crown ether with a known concentration is prepared in a suitable solvent. A series of solutions containing the cation of interest at varying concentrations are also prepared.

-

Spectral Measurement: The UV-Vis spectrum of the crown ether solution is recorded. Aliquots of the cation solution are then incrementally added to the crown ether solution in the cuvette. The spectrum is recorded after each addition and equilibration.

-

Data Analysis: The changes in absorbance at a specific wavelength where the complex absorbs differently from the free crown ether are monitored. These changes are then used to calculate the association constant (Ka) by fitting the data to a binding isotherm equation (e.g., the Benesi-Hildebrand method for 1:1 complexes).

Fluorescence Spectrophotometric Titration

This technique is highly sensitive and is used when the fluorescence properties (e.g., intensity, emission wavelength) of the crown ether are altered upon cation binding.

Methodology:

-

Instrumentation: A spectrofluorometer is used to measure the fluorescence emission spectra.

-

Titration: A solution of the fluorescent crown ether is placed in a cuvette. Small aliquots of a concentrated solution of the cation are added.

-

Measurement: After each addition, the solution is allowed to equilibrate, and the fluorescence spectrum is recorded at a fixed excitation wavelength.

-

Analysis: The change in fluorescence intensity at the emission maximum is plotted against the cation concentration. The association constant is determined by fitting this data to a suitable binding model using non-linear regression analysis.

Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique that directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Ka), enthalpy change (ΔH), and stoichiometry (n) in a single experiment. From these values, the Gibbs free energy change (ΔG) and entropy change (ΔS) can be calculated.

Methodology:

-

Sample Preparation: The crown ether solution is placed in the sample cell of the calorimeter, and the cation solution is loaded into the injection syringe.

-

Titration: A series of small injections of the cation solution are made into the crown ether solution while the temperature is kept constant.

-

Heat Measurement: The heat change associated with each injection is measured.

-

Data Analysis: The heat change per injection is plotted against the molar ratio of cation to crown ether. This binding isotherm is then fitted to a binding model to extract the thermodynamic parameters.

Logical Framework for Cation Binding Assessment

The assessment of the cation binding affinity of a crown ether like this compound follows a logical progression from qualitative screening to quantitative characterization.

Conclusion

This compound demonstrates notable cation binding capabilities, with a particular affinity for potassium and ammonium ions, making it a valuable tool in the development of chemical sensors. While comprehensive quantitative data for its interaction with a wide array of cations remains an area for further research, comparative analysis with its parent compounds, 18-crown-6 and Benzo-18-crown-6, provides a strong basis for predicting its binding behavior. The experimental protocols detailed in this guide offer robust methodologies for researchers to quantitatively characterize the binding affinities of this compound and its derivatives, thereby facilitating their application in diverse fields, including analytical chemistry and drug development.

References

The Supramolecular Chemistry of Aminobenzo Crown Ethers: A Technical Guide for Researchers and Drug Development Professionals

Introduction

The field of supramolecular chemistry, which focuses on the intricate dance of molecules held together by non-covalent bonds, has provided a powerful toolkit for creating functional chemical systems. Among the most iconic players in this field are the crown ethers, macrocyclic polyethers renowned for their ability to selectively bind cations. This technical guide delves into a specific and highly versatile subclass: aminobenzo crown ethers. The incorporation of a benzo group provides a rigid scaffold and a platform for electronic communication, while the amino group serves as a crucial functional handle for further modification. This unique combination makes aminobenzo crown ethers exceptional candidates for applications ranging from highly selective sensors to sophisticated drug delivery systems.

This whitepaper provides an in-depth exploration of the core supramolecular chemistry of aminobenzo crown ethers. It is intended for researchers, scientists, and drug development professionals, offering a detailed overview of their synthesis, host-guest binding thermodynamics, and mechanisms of action. The guide includes structured data tables for easy comparison of binding affinities, detailed experimental protocols for key synthetic and analytical procedures, and visualizations of critical pathways and workflows to facilitate a deeper understanding of the underlying principles.

Synthesis of Aminobenzo Crown Ethers

The most prevalent synthetic route to 4'-aminobenzo crown ethers is a two-step process starting from the corresponding benzo crown ether. This process involves the nitration of the aromatic ring followed by the reduction of the nitro group to an amine.

General Synthetic Workflow

The overall workflow for the synthesis of 4'-aminobenzo-15-crown-5 is a representative example of the synthesis of this class of compounds.

Detailed Experimental Protocols

Protocol 1: Synthesis of 4'-Nitrobenzo-15-crown-5

This protocol details the electrophilic nitration of the benzene (B151609) ring of benzo-15-crown-5.

-

Materials:

-

Benzo-15-crown-5 (1.5 g, 5.6 mmol)

-

Glacial Acetic Acid (18 mL)

-

Chloroform (20 mL)

-

Nitric Acid (70%, 5 mL)

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Deionized Water

-

-

Procedure:

-

In a round-bottom flask, dissolve 1.5 g (5.6 mmol) of benzo-15-crown-5 in a mixture of 18 mL of acetic acid and 20 mL of chloroform.

-

Cool the mixture in an ice bath.

-

Add 5 mL of 70% nitric acid dropwise to the stirred solution over a period of 30 minutes.

-

Remove the ice bath and allow the mixture to stir at room temperature for 24 hours.

-

Carefully neutralize the reaction mixture by the slow addition of a saturated aqueous NaHCO₃ solution until effervescence ceases.

-

Transfer the mixture to a separatory funnel. Separate the organic layer.

-

Extract the aqueous layer twice with chloroform.

-

Combine all organic layers and dry over anhydrous Na₂SO₄.

-

Filter the solution and remove the solvent under reduced pressure to yield 4'-nitrobenzo-15-crown-5, typically as a solid.

-

Protocol 2: Synthesis of 4'-Aminobenzo-15-crown-5

This protocol describes the reduction of the nitro-functionalized crown ether to the desired amino-functionalized product.

-

Materials:

-

4'-Nitrobenzo-15-crown-5 (1.1 g, 3.51 mmol)

-

10% Palladium on Carbon (Pd/C) (0.1 g)

-

1,4-Dioxane (20 mL)

-

Hydrazine Hydrate (50-60%, 10 mL)

-

Celite

-

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, combine 1.1 g (3.51 mmol) of 4'-nitrobenzo-15-crown-5 and 0.1 g of 10% Pd/C in 20 mL of 1,4-dioxane.

-

Heat the mixture to reflux.

-

Add 10 mL of hydrazine hydrate dropwise to the refluxing mixture.

-

Continue refluxing for an additional 3 hours. The reaction can be monitored by Thin Layer Chromatography (TLC).

-

After cooling to room temperature, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

-

Concentrate the filtrate to dryness under reduced pressure to obtain 4'-aminobenzo-15-crown-5, typically as a light brown viscous solid or powder. This product is often of sufficient purity for subsequent applications without further purification.

-

Host-Guest Chemistry and Binding Thermodynamics

A defining feature of aminobenzo crown ethers is their ability to form stable, selective complexes with guest cations. This binding is primarily driven by ion-dipole interactions between the cation and the lone pairs of the ether oxygen atoms. The size of the crown ether cavity dictates its selectivity for specific cations, a principle known as the "size-fit" concept. For instance, 15-crown-5 (B104581) derivatives show a high affinity for Na⁺, while the larger 18-crown-6 (B118740) derivatives are well-suited for binding K⁺.

The amino group on the benzo moiety can modulate these binding properties. Its electron-donating nature can enhance the cation binding and transport capabilities of the crown ether.

Quantitative Binding Data

The stability of a host-guest complex is quantified by the association constant (Kₐ) or its logarithm (log Kₐ). The thermodynamic parameters—enthalpy (ΔH°) and entropy (ΔS°) of complexation—provide deeper insight into the driving forces of the binding event. While comprehensive thermodynamic data specifically for aminobenzo crown ethers is dispersed, the data for structurally similar N-phenylaza-crown ethers in methanol (B129727) at 25°C offer a valuable point of comparison.

Table 1: Thermodynamic Parameters for 1:1 Complexation of N-Phenylaza-15-crown-5 with Alkali Metal Ions in Methanol at 25°C

| Guest Cation | log Kₐ | ΔH° (kcal/mol) | TΔS° (kcal/mol) |

| Na⁺ | 3.31 | -6.4 | -1.9 |

| K⁺ | 2.80 | -5.7 | -1.9 |

| Cs⁺ | 2.14 | -4.8 | -1.9 |

(Data adapted from a study on N-phenylaza-15-crown-5, which is structurally analogous to aminobenzo-15-crown-5.)

Table 2: Thermodynamic Parameters for 1:1 Complexation of N-Phenylaza-18-crown-6 with Alkali Metal Ions in Methanol at 25°C

| Guest Cation | log Kₐ | ΔH° (kcal/mol) | TΔS° (kcal/mol) |

| Na⁺ | 3.20 | -5.5 | -1.1 |

| K⁺ | 4.35 | -8.7 | -2.7 |

| Cs⁺ | 3.48 | -7.4 | -2.6 |

(Data adapted from a study on N-phenylaza-18-crown-6, which is structurally analogous to aminobenzo-18-crown-6.)

These data illustrate that the complexation is predominantly enthalpy-driven (negative ΔH°), indicating favorable ion-dipole interactions. The cation selectivity is often governed by entropy changes (TΔS°).

Experimental Protocol for Determining Binding Constants

Spectroscopic titrations (UV-Vis or fluorescence) are common methods for determining the association constant of a host-guest system.

Protocol 3: Determination of Association Constant (Kₐ) by UV-Vis Titration

This protocol outlines a general procedure for a UV-Vis titration experiment.

-

Materials & Equipment:

-

Host: 4'-Aminobenzo-crown ether solution of known concentration (e.g., 1 x 10⁻⁵ M in acetonitrile).

-

Guest: A concentrated stock solution of a metal salt (e.g., NaClO₄, KClO₄) in the same solvent.

-

Spectrophotometer with a thermostatted cuvette holder.

-

Matched quartz cuvettes (1 cm path length).

-

-

Procedure:

-

Prepare a solution of the host molecule at a constant concentration.

-

Record the initial UV-Vis absorption spectrum of the host solution.

-

Add small aliquots of the concentrated guest solution to the cuvette containing the host solution.

-

After each addition, mix thoroughly and allow the solution to equilibrate. Record the UV-Vis spectrum.

-

Continue this process until no further significant changes in the spectrum are observed (saturation).

-

The association constant (Kₐ) can be calculated by fitting the absorbance changes at a specific wavelength to a 1:1 binding model using the Benesi-Hildebrand equation or non-linear regression analysis.

-

Signaling and Application Mechanisms

The true power of aminobenzo crown ethers lies in their ability to translate a molecular recognition event (cation binding) into a measurable output signal or a specific action. This capability is central to their use in sensors and drug delivery systems.

Fluorescent Sensing via Photoinduced Electron Transfer (PET)

Many fluorescent sensors based on aminobenzo crown ethers operate via a Photoinduced Electron Transfer (PET) mechanism. In these systems, a fluorophore is attached to the crown ether, and the nitrogen of the amino group acts as an electron donor.

In the absence of a target cation, excitation of the fluorophore is followed by electron transfer from the nitrogen atom to the excited fluorophore, quenching the fluorescence (the "Off" state). When a cation binds within the crown ether cavity, it interacts with the lone pair of electrons on the nitrogen, increasing its oxidation potential. This inhibits the PET process, causing the fluorophore to fluoresce upon excitation (the "On" state). This "turn-on" fluorescence provides a direct and sensitive measure of the cation concentration.

Ion-Gated Drug Delivery

Aminobenzo crown ethers can be incorporated into larger polymer structures, such as hydrogels or nanoparticles, to create "smart" drug delivery systems. These systems can be designed to release a therapeutic payload in response to specific ionic concentrations in the body.

In one common mechanism, drug molecules are encapsulated within a polymer matrix functionalized with aminobenzo-18-crown-6 units. In environments with low potassium (K⁺) concentrations, the polymer remains in a collapsed, stable state, retaining the drug. When the system encounters a region of high K⁺ concentration (a physiological trigger), the K⁺ ions bind to the crown ether moieties. This complexation can induce significant changes in the polymer's properties, such as causing the hydrogel to swell or the nanoparticle to destabilize. This structural change leads to the controlled release of the encapsulated drug at the target site.

Conclusion

Aminobenzo crown ethers represent a cornerstone of functional supramolecular chemistry. Their straightforward synthesis, predictable ion selectivity, and the versatile reactivity of the amino group make them invaluable building blocks for advanced materials. For researchers in materials science and analytical chemistry, they offer a robust platform for designing highly selective and sensitive molecular sensors. For professionals in drug development, their ability to respond to specific ionic triggers opens new avenues for creating intelligent drug delivery systems that can release therapeutics in a targeted and controlled manner. The foundational principles, data, and protocols outlined in this guide provide a solid framework for harnessing the potential of these remarkable molecules in a wide array of scientific and therapeutic applications.

An In-depth Technical Guide on the Discovery and History of 4'-Aminobenzo-18-crown-6

Aimed at researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of the seminal macrocyclic compound, 4'-Aminobenzo-18-crown-6, from its historical discovery to its synthesis and fundamental properties.

Discovery and Historical Perspective

The journey of this compound begins with the groundbreaking work of Charles J. Pedersen at DuPont. In 1967, Pedersen reported the serendipitous synthesis of the first "crown ether," dibenzo-18-crown-6.[1][2] This discovery, which arose from an attempt to prepare a complexing agent for divalent cations, unexpectedly yielded a cyclic polyether with a remarkable ability to selectively bind alkali metal cations.[1] This seminal work laid the foundation for the field of macrocyclic and supramolecular chemistry, earning Pedersen a share of the 1987 Nobel Prize in Chemistry.[2]

The functionalization of these novel macrocycles to modulate their properties and allow for their integration into larger systems was a logical and significant advancement. The introduction of an amino group onto the benzo moiety of the 18-crown-6 (B118740) framework, yielding this compound, was a key development. This modification provided a reactive handle for covalent attachment to other molecules and surfaces, greatly expanding the potential applications of the crown ether scaffold.

Synthesis of this compound

The established synthetic route to this compound is a two-step process that begins with the nitration of a benzo-18-crown-6 (B86084) precursor, followed by the reduction of the resulting nitro-substituted crown ether.

Step 1: Synthesis of 4'-Nitrobenzo-18-crown-6

The initial step involves the electrophilic nitration of the aromatic ring of benzo-18-crown-6.

Experimental Protocol: To a solution of benzo-18-crown-6 in a suitable solvent such as glacial acetic acid, concentrated nitric acid is added dropwise while maintaining a controlled temperature, typically between 0 and 5 °C. After the addition is complete, the reaction mixture is stirred for several hours at room temperature. The reaction is then quenched by pouring it into ice water, which precipitates the product. The crude 4'-nitrobenzo-18-crown-6 is collected by filtration, washed with water until neutral, and then purified by recrystallization from a suitable solvent like ethanol (B145695) to yield a pale yellow solid.

Step 2: Synthesis of this compound

The final step is the reduction of the nitro group of 4'-nitrobenzo-18-crown-6 to the corresponding amine.

Experimental Protocol: 4'-Nitrobenzo-18-crown-6 is dissolved in a solvent such as ethanol, and a catalytic amount of palladium on activated carbon (10% Pd/C) is added to the solution. The mixture is then subjected to catalytic hydrogenation using hydrogen gas, typically at a pressure of 3-4 atmospheres, for several hours. The reaction progress can be monitored by thin-layer chromatography. Upon completion, the catalyst is removed by filtration through a bed of celite, and the solvent is evaporated under reduced pressure. The resulting crude this compound is then purified by recrystallization from a solvent mixture like ethanol/water to afford the final product as a crystalline solid.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound and its synthetic immediate precursor.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Typical Yield (%) |

| 4'-Nitrobenzo-18-crown-6 | C₁₆H₂₃NO₈ | 357.36 | 86-88 | 70-80 |

| This compound | C₁₆H₂₅NO₆ | 327.37 | 53-56 | 85-95 |

Visualization of Synthetic and Functional Pathways

To visually represent the synthesis and core function of this compound, the following diagrams are provided.

Caption: Synthesis of this compound.

Caption: General experimental workflow.

Caption: Property-function relationship.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Physical Properties of 4'-Aminobenzo-18-crown-6

Introduction

This compound is a macrocyclic polyether that belongs to the crown ether family. Its unique molecular structure, featuring a hydrophilic cavity and a hydrophobic exterior, allows it to form stable complexes with specific cations, a characteristic that makes it a compound of significant interest in various scientific fields. This technical guide provides a comprehensive overview of the physical properties of this compound, detailed experimental protocols for their determination, and a visualization of its application in ion sensing. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development who are working with or exploring the applications of this versatile molecule.

Physical and Chemical Properties

The physical and chemical properties of this compound are summarized in the table below. These properties are crucial for understanding its behavior in different environments and for its application in various experimental setups.

| Property | Value | Source(s) |

| Molecular Formula | C₁₆H₂₅NO₆ | [1][2] |

| Molecular Weight | 327.37 g/mol | [1][2] |

| Appearance | White to beige to brown powder | [3] |

| Melting Point | 53 - 58 °C | [4] |

| Boiling Point | 511.9 ± 50.0 °C (Predicted) | N/A |

| Density | 1.099 ± 0.06 g/cm³ (Predicted) | N/A |

| Purity | ≥ 97% (GC) | [3] |

Spectroscopic Data

Spectroscopic data is essential for the structural elucidation and characterization of this compound. Below is a summary of the available spectroscopic information.

| Spectroscopy | Data |

| ¹H NMR | Spectra available, though specific chemical shifts are not detailed in the provided search results. |

| ¹³C NMR | Spectra available, though specific chemical shifts are not detailed in the provided search results. |

| FTIR | Spectra available, with characteristic peaks for the functional groups present. |

| UV-Vis | Used for quantification and studying chelation with metal ions.[5] |

Experimental Protocols

Detailed methodologies for determining the key physical properties of this compound are provided below. These protocols are based on standard laboratory practices for organic compounds.

Melting Point Determination

The melting point of an organic solid is a key indicator of its purity and can be determined using a capillary tube method with a melting point apparatus or a Thiele tube.[6][7]

Procedure:

-

A small, finely powdered sample of this compound is packed into a capillary tube, sealed at one end, to a height of 1-2 mm.[8][9]

-

The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.[7]

-

The assembly is placed in a heating bath (e.g., a Thiele tube with high-boiling point oil or a Mel-Temp apparatus).[6][7]

-

The sample is heated slowly and uniformly, at a rate of approximately 1-2°C per minute, especially near the expected melting point.[7]

-

The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire solid has melted (T2) are recorded.[9]

-

The melting point range is reported as T1 - T2.[9] For pure compounds, this range is typically narrow (0.5-1.0°C).[7]

Solubility Determination

The solubility of this compound in various solvents can be determined through a systematic testing procedure.[10][11]

Procedure:

-

Place approximately 0.1 g of the solid compound into a small test tube.[11]

-

Add 3 mL of the solvent (e.g., water, ethanol, diethyl ether, 5% NaOH, 5% HCl) in portions, shaking vigorously after each addition.[11][12]

-

Observe if a homogeneous solution forms, indicating solubility.[10]

-

If the compound is soluble in water, the pH of the solution can be tested with litmus (B1172312) paper to determine its acidic or basic nature.[10]

-

For water-insoluble compounds, solubility is tested in acidic (5% HCl) and basic (5% NaOH) solutions to identify potential acidic or basic functional groups.[10][12]

Spectroscopic Analysis

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[13][14]

Procedure (KBr Pellet Method):

-

A small amount of the sample is ground with potassium bromide (KBr) to a fine powder.

-

The mixture is pressed into a thin, transparent pellet.

-

A background spectrum of the empty sample holder is recorded.[15]

-

The KBr pellet containing the sample is placed in the sample holder of the FTIR spectrometer.[16]

-

The infrared spectrum is recorded, typically in the range of 4000-400 cm⁻¹.[15]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for determining the detailed molecular structure of organic compounds.[17][18]

Procedure:

-

A small amount of the sample is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).[19]

-

The solution is placed in an NMR tube.

-

The NMR tube is inserted into the spectrometer.[19]

-

The spectrometer is tuned, and the magnetic field is shimmed to achieve homogeneity.[19]

-

The ¹H and/or ¹³C NMR spectra are acquired.[19] Absolute quantitative ¹H NMR can also be used for purity determination.[20]

UV-Visible Spectroscopy

UV-Visible spectroscopy is used to study the electronic transitions in a molecule and is often employed for quantitative analysis.[21][22]

Procedure:

-

A solution of the compound is prepared in a suitable solvent that does not absorb in the region of interest.

-

The solution is placed in a cuvette.

-

A UV-Visible spectrophotometer is used to measure the absorbance of the solution over a range of wavelengths (typically 190-800 nm).[21]

-

The wavelength of maximum absorbance (λmax) is determined.[23]

Applications and Mechanisms of Action

This compound is widely utilized in the development of ion-selective electrodes for the detection of metal ions, such as lead (Pb²⁺).[2] The crown ether's cavity selectively binds with the metal ion, leading to a measurable signal.

Workflow for Lead (Pb²⁺) Ion Detection

The following diagram illustrates the workflow for the detection of lead ions using this compound functionalized nanoparticles.

Caption: Workflow for the detection of Pb²⁺ ions.

This technical guide provides a thorough overview of the physical properties of this compound, along with detailed experimental protocols and a visual representation of its application in ion sensing. The information presented herein is intended to support and facilitate further research and development involving this important macrocyclic compound.

References

- 1. This compound | C16H25NO6 | CID 2724802 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4 -Aminobenzo-18-crown-6 97 68941-06-0 [sigmaaldrich.com]

- 3. chemimpex.com [chemimpex.com]

- 4. This compound [myskinrecipes.com]

- 5. avestia.com [avestia.com]

- 6. chem.ucalgary.ca [chem.ucalgary.ca]

- 7. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. byjus.com [byjus.com]

- 10. scribd.com [scribd.com]

- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. ejournal.upi.edu [ejournal.upi.edu]

- 15. egikunoo.wordpress.com [egikunoo.wordpress.com]

- 16. mse.washington.edu [mse.washington.edu]

- 17. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 18. researchgate.net [researchgate.net]

- 19. books.rsc.org [books.rsc.org]

- 20. pubs.acs.org [pubs.acs.org]

- 21. longdom.org [longdom.org]

- 22. ej-eng.org [ej-eng.org]

- 23. Uv vis spectroscopy practical. | PDF [slideshare.net]

An In-depth Technical Guide to the Solubility of 4'-Aminobenzo-18-crown-6 in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

4'-Aminobenzo-18-crown-6 is a macrocyclic polyether that has garnered significant interest in various scientific fields, including analytical chemistry, organic synthesis, and pharmaceutical sciences.[1] Its unique structure, featuring a benzo group appended to the 18-crown-6 (B118740) ring and an amino functional group, imparts selective ion-binding properties and enhances its solubility and binding capabilities.[1] This guide provides a comprehensive overview of the solubility of this compound in organic solvents, outlines a detailed experimental protocol for its quantitative determination, and explores its applications, particularly in drug development.

Quantitative Solubility Data

As precise, publicly available quantitative solubility data for this compound is limited, the following table is provided as a template for researchers to populate with their own experimental findings. The subsequent section details an experimental protocol to obtain this data.

| Organic Solvent | Chemical Formula | Polarity Index (Relative) | Temperature (°C) | Solubility (g/L) | Molar Solubility (mol/L) |

| Dichloromethane (B109758) | CH₂Cl₂ | 3.1 | 25 | Data to be determined | Data to be determined |

| Chloroform | CHCl₃ | 4.1 | 25 | Data to be determined | Data to be determined |

| Acetonitrile | CH₃CN | 5.8 | 25 | Data to be determined | Data to be determined |

| Tetrahydrofuran | C₄H₈O | 4.0 | 25 | Data to be determined | Data to be determined |

| Acetone | C₃H₆O | 5.1 | 25 | Data to be determined | Data to be determined |

| Ethyl Acetate | C₄H₈O₂ | 4.4 | 25 | Data to be determined | Data to be determined |

| Methanol | CH₃OH | 5.1 | 25 | Data to be determined | Data to be determined |

| Ethanol | C₂H₅OH | 4.3 | 25 | Data to be determined | Data to be determined |

| Dimethyl Sulfoxide | C₂H₆OS | 7.2 | 25 | Data to be determined | Data to be determined |

Experimental Protocol for Determining Solubility

This section provides a detailed methodology for the quantitative determination of the solubility of this compound in various organic solvents using the isothermal shake-flask method followed by UV-Vis spectrophotometric analysis.

Materials and Equipment

-

This compound (purity ≥ 97%)

-

Organic solvents (analytical grade or higher)

-

Analytical balance

-

Spatula

-

Vials with screw caps

-

Thermostatic shaker bath

-

Syringe filters (0.22 µm PTFE)

-

Syringes

-

Volumetric flasks

-

Pipettes

-

UV-Vis spectrophotometer

-

Quartz cuvettes

Experimental Workflow

Detailed Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials. The excess solid should be clearly visible.

-

Accurately add a known volume (e.g., 5 mL) of the desired organic solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker bath set to a constant temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The solution should be saturated with the solute.

-

-

Sample Collection and Preparation:

-

After equilibration, cease agitation and allow the vials to stand undisturbed in the thermostatic bath for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the solution through a 0.22 µm PTFE syringe filter into a clean, dry vial to remove any undissolved particles.

-

Perform accurate serial dilutions of the filtered saturated solution with the same organic solvent to bring the concentration into the linear range of the UV-Vis calibration curve.

-

-

Preparation of Calibration Curve:

-

Prepare a series of standard solutions of this compound of known concentrations in the respective organic solvent.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) using a UV-Vis spectrophotometer.

-

Plot a graph of absorbance versus concentration to generate a calibration curve. Determine the equation of the line (y = mx + c) and the correlation coefficient (R²).

-

-

Sample Analysis and Solubility Calculation:

-

Measure the absorbance of the diluted sample solutions at the same λmax.

-

Use the equation of the calibration curve to calculate the concentration of this compound in the diluted samples.

-

Account for the dilution factor to determine the concentration of the original saturated solution. This concentration represents the solubility of the compound in that solvent at the specified temperature.

-

Express the solubility in appropriate units, such as grams per liter (g/L) or moles per liter (mol/L).

-

Applications in Drug Development

The unique properties of this compound make it a valuable tool in various aspects of drug development. Its ability to form stable complexes with cations is particularly noteworthy.

Conceptual Signaling Pathway: Ion Channel Modulation

While not a direct signaling molecule, this compound can be conceptualized as a tool to modulate ion-dependent signaling pathways. For instance, by selectively binding to and sequestering specific cations, it could indirectly influence the activity of ion channels or cation-dependent enzymes.

This diagram illustrates a hypothetical scenario where this compound acts as an extracellular chelating agent. By forming a complex with a specific cation, it reduces the local concentration of that ion, thereby inhibiting its influx through a corresponding ion channel and modulating downstream cellular signaling. This principle could be explored for therapeutic applications where dampening the activity of certain ion channels is desired.

Other Potential Applications

-

Drug Solubilization and Delivery: The ability of crown ethers to encapsulate other molecules can be harnessed to improve the solubility and bioavailability of poorly water-soluble drugs.[1] The amino group on this compound provides a handle for further functionalization to create more sophisticated drug delivery systems.

-

Ion-Selective Electrodes: This compound is utilized in the fabrication of ion-selective electrodes for the precise measurement of specific cation concentrations, which is crucial in pharmaceutical analysis and quality control.[1]

-

Phase Transfer Catalysis: In the synthesis of active pharmaceutical ingredients (APIs), crown ethers can act as phase transfer catalysts, facilitating reactions between reactants in immiscible phases, often leading to higher yields and milder reaction conditions.

Conclusion

This compound is a versatile molecule with significant potential in research and drug development. While a comprehensive database of its solubility in various organic solvents is yet to be established, the experimental protocol outlined in this guide provides a robust framework for its determination. A thorough understanding of its solubility is paramount for its effective application in synthesis, formulation, and analytical methodologies. Further research into the quantitative solubility and the exploration of its diverse applications will undoubtedly continue to be of great interest to the scientific community.

References

Molecular modeling of 4'-Aminobenzo-18-crown-6 complexes

An In-depth Technical Guide to the Molecular Modeling of 4'-Aminobenzo-18-crown-6 Complexes

Introduction

This compound (AB18C6) is a macrocyclic polyether belonging to the crown ether family, distinguished by the presence of a benzo group and an amino functional group.[1] This structure provides a unique combination of a cation-selective cavity, typical of 18-crown-6 (B118740) ethers, and a reactive amino group that allows for further functionalization.[1][2] These features make AB18C6 and its derivatives valuable in various applications, including the development of ion-selective sensors, phase-transfer catalysis, and drug delivery systems.[2][3] Molecular modeling is an indispensable tool for understanding the intricate host-guest interactions that govern the function of AB18C6. By employing computational techniques such as Density Functional Theory (DFT) and Molecular Dynamics (MD), researchers can elucidate the structural, energetic, and dynamic properties of AB18C6 complexes, providing insights that are often difficult to obtain through experimental methods alone.[4][5] This guide offers a technical overview of the experimental and computational protocols used to study and model these complexes.

Synthesis and Experimental Characterization

A fundamental aspect of studying AB18C6 complexes is the reliable synthesis of the ligand and the experimental validation of its complexation behavior.

Synthesis of this compound

The synthesis of AB18C6 typically involves the reduction of its nitro precursor, 4'-Nitrobenzo-18-crown-6. A common and effective method utilizes hydrazine (B178648) and a catalyst like Raney Ni.[6]

Experimental Protocol: Reduction of 4'-Nitrobenzo-18-crown-6

-

Reaction Setup: In a round-bottom flask, dissolve 4'-Nitrobenzo-18-crown-6 in a suitable solvent such as ethanol.

-

Catalyst Addition: Carefully add a catalytic amount of Raney Nickel to the solution under an inert atmosphere (e.g., Argon or Nitrogen).

-

Reductant Addition: Add hydrazine hydrate (B1144303) dropwise to the stirred suspension at room temperature. The reaction is often exothermic and may require cooling to maintain a controlled temperature.

-

Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) until the starting material is completely consumed.

-

Work-up: Upon completion, filter the reaction mixture to remove the catalyst. The filtrate is then concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica (B1680970) gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.[6]

Experimental Analysis of Complexation

Several analytical techniques can be employed to study the formation and stability of AB18C6 complexes in solution.

Protocol: UV-Visible Spectrophotometric Titration

This method is used to determine the stoichiometry and binding constant of a complex.

-

Preparation: Prepare stock solutions of AB18C6 (Host) and the guest ion (e.g., a metal salt like Pb(NO₃)₂) in a suitable solvent (e.g., a DMSO/water mixture).[7]

-

Titration: Keep the concentration of AB18C6 constant in a quartz cuvette. Record its initial UV-Vis absorption spectrum.[7]

-

Data Acquisition: Incrementally add aliquots of the guest ion stock solution to the cuvette. After each addition, mix thoroughly and record the new absorption spectrum.[8]

-

Analysis: Monitor the changes in absorbance at a specific wavelength where the complex absorbs differently from the free ligand. Plot the change in absorbance against the molar ratio of Guest/Host. The inflection point of the curve indicates the stoichiometry of the complex.[8] The binding constant can be calculated by fitting the titration data to an appropriate binding model (e.g., 1:1 or 1:2).[8]

Protocol: Conductometric Measurement

This technique is useful for studying the complexation of charged ions.

-

Setup: Place a solution of the metal salt with a known concentration in a thermostated cell equipped with a conductivity probe.

-

Titration: Add a stock solution of AB18C6 in the same solvent to the cell in small, precise increments.

-

Measurement: After each addition, stir the solution until the conductivity reading stabilizes and record the value.

-

Analysis: Plot the molar conductance against the molar ratio of AB18C6 to the metal ion. A change in the slope of the plot indicates complex formation. The stoichiometry can be determined from the point of inflection. The stability constant (Kf) can be calculated from the conductivity data using specialized software.[9]

Molecular Modeling Protocols

Computational modeling provides atomic-level detail on the structure, stability, and dynamics of AB18C6 complexes.

Density Functional Theory (DFT) Calculations

DFT is a quantum mechanical method used to investigate the electronic structure and energetics of molecules. It is particularly useful for calculating optimized geometries and binding energies.[8][10]

Protocol: Geometry Optimization and Binding Energy Calculation

-

Structure Preparation: Build the initial 3D structures of the AB18C6 ligand and the guest ion (e.g., K⁺, NH₄⁺) using molecular modeling software.

-

Conformational Search: For the flexible AB18C6 molecule, perform a conformational search to identify the lowest energy conformer.[11]

-

Optimization: Optimize the geometries of the individual host (AB18C6), the guest ion, and the host-guest complex. A common functional and basis set for such systems is B3LYP with 6-311++G(d,p).[8] Solvation effects can be included using an implicit solvent model like the Polarizable Continuum Model (PCM).[11]

-

Frequency Calculation: Perform frequency calculations on the optimized structures to confirm they are true energy minima (i.e., no imaginary frequencies).[8] These calculations also provide thermodynamic data like zero-point vibrational energy (ZPVE).

-

Binding Energy Calculation: Calculate the interaction energy (ΔEint) and Gibbs free energy of binding (ΔGbind). The interaction energy is often corrected for Basis Set Superposition Error (BSSE).

-

ΔEint = Ecomplex - (Ehost + Eguest) + BSSE

-

ΔGbind is calculated using the Gibbs free energies obtained from the frequency calculations.

-

Molecular Dynamics (MD) Simulations

MD simulations model the physical movements of atoms and molecules over time, providing insights into the dynamic behavior and stability of complexes in an explicit solvent environment.[5][12]

Protocol: MD Simulation of an AB18C6-Ion Complex

-

Force Field Selection: Choose a suitable force field. For organic molecules like crown ethers, general force fields such as GAFF (General Amber Force Field) or OPLS are common. The AMOEBA force field is a polarizable option that can offer higher accuracy.[13][14]

-

System Setup:

-

Place the optimized complex structure at the center of a simulation box (e.g., cubic or triclinic).

-

Solvate the box with an explicit solvent, typically water (e.g., TIP3P or SPC/E models).

-

Add counter-ions if necessary to neutralize the system.

-

-

Energy Minimization: Perform energy minimization of the entire system to remove any steric clashes or unfavorable geometries.

-

Equilibration:

-

NVT Ensemble (Canonical): Gradually heat the system to the target temperature (e.g., 298 K) while keeping the volume constant. This allows the solvent to relax around the solute.

-

NPT Ensemble (Isothermal-Isobaric): Run a simulation at constant temperature and pressure (e.g., 1 atm) to adjust the system density to the correct value. Monitor properties like density, temperature, and potential energy for convergence.[13]

-

-

Production Run: Once the system is equilibrated, run the production MD simulation for a desired length of time (typically tens to hundreds of nanoseconds). Save the coordinates (trajectory) at regular intervals for analysis.

-

Analysis: Analyze the trajectory to calculate properties such as:

-

Root Mean Square Deviation (RMSD) to assess structural stability.

-

Root Mean Square Fluctuation (RMSF) to identify flexible regions.

-

Radial Distribution Functions (RDFs) to analyze solvation shells and ion coordination.

-

Binding Free Energy using methods like MM/PBSA or MM/GBSA.

-

Data Presentation

Quantitative data from both experimental and computational studies should be summarized for clarity and comparison.

Table 1: Experimental Stability Constants (log Kf) for Benzo-18-crown-6 Complexes

| Guest Ion | Solvent System | Temperature (K) | log Kf | Reference |

| Co²⁺ | 50% MeOH-Water | 308.15 | ~2.8 | [9] |

| Ni²⁺ | 50% MeOH-Water | 308.15 | ~2.7 | [9] |

| Zn²⁺ | 50% MeOH-Water | 308.15 | ~2.6 | [9] |

| NH₄⁺ | Nitrobenzene | 298.15 | 5.7 ± 0.2 | [10] |

| Cs⁺ | Water | 298.15 | ~1.0 | [15] |

Note: Data presented for the closely related Benzo-18-crown-6 and Dibenzo-18-crown-6 (B77160) as representative examples.

Table 2: Computational Parameters and Results for Crown Ether Complexes

| Parameter | Description | Typical Value/Method |

| DFT Calculation | ||

| Method | Quantum Chemistry Method | Density Functional Theory (DFT) |

| Functional | Exchange-Correlation Functional | B3LYP |

| Basis Set | Atomic Orbital Basis Set | 6-311++G(d,p) |

| Solvent Model | Implicit Solvation | PCM (Polarizable Continuum Model) |

| Binding Energy (ΔE) | Interaction energy of the complex | Varies (e.g., -20 to -100 kcal/mol) |

| MD Simulation | ||

| Force Field | Set of parameters for potential energy | GAFF, OPLS, AMOEBA |

| Water Model | Explicit solvent model | TIP3P, SPC/E |

| Simulation Time | Duration of the production run | 50 - 200 ns |

| Ensemble | Statistical mechanics ensemble | NPT (Constant Pressure, Temp.) |

Visualizations

Diagrams are essential for illustrating complex workflows and relationships in molecular modeling.

Caption: Workflow for Molecular Modeling of Crown Ether Complexes.

Caption: Host-Guest Complexation Equilibrium.

Caption: Experimental Workflow for Spectroscopic Titration.

References

- 1. 4′-氨基苯并-18-冠-6 technical | Sigma-Aldrich [sigmaaldrich.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound CAS#: 68941-06-0 [m.chemicalbook.com]

- 4. Density functional theory study of crown ether–magnesium complexes: from a solvated ion to an ion trap - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. avestia.com [avestia.com]

- 8. mdpi.com [mdpi.com]

- 9. chemijournal.com [chemijournal.com]

- 10. Complexation of the ammonium cation with dibenzo-18-crown-6: extraction and DFT study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. NMR and computational studies of ammonium ion binding to dibenzo-18-crown-6 | NSF Public Access Repository [par.nsf.gov]

- 12. Molecular dynamics study of 21C7 crown ether derivatives and their alkali cation complexes. Comparison with 1,3-alt-calix[4]arene-crown-6 compounds - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 13. Molecular dynamics and free energy calculations of dicyclohexano-18-crown-6 diastereoisomers with Sm2+, Eu2+, Dy2+, Yb2+, Cf2+ and three halide salts in THF and acetonitrile using the AMOEBA force field - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Thermodynamic and Transport Properties of Crown-Ethers: Force Field Development and Molecular Simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 15. 18-Crown-6 and Dibenzo-18-crown-6 Assisted Extraction of Cesium from Water into Room Temperature Ionic Liquids and Its Correlation with Stability Constants for Cesium Complexes [mdpi.com]

Methodological & Application

Application Notes and Protocols for Functionalization of 4'-Aminobenzo-18-crown-6 in Sensor Development

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the functionalization of 4'-aminobenzo-18-crown-6 and its application in the development of chemical sensors. This document covers synthetic modification of the crown ether, fabrication of electrochemical and fluorescent sensors, and the underlying signaling mechanisms.

Introduction